Phenoxyethyl PCA
Description
Phenoxyethyl PCA (Phenoxyethyl Caprylate) is an ester derivative synthesized by combining phenoxyethanol with caprylic acid (octanoic acid). It is widely utilized in cosmetic and pharmaceutical formulations as an emollient, stabilizer, or solvent due to its hydrophobic properties and compatibility with skin lipids .
Properties
CAS No. |
835913-41-2 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
IBJOBFSVAQOVRA-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethyl PCA can be synthesized through the reaction of phenoxyethanol with pyrrolidone carboxylic acid. The reaction typically involves the esterification of phenoxyethanol with pyrrolidone carboxylic acid under acidic conditions. The process may require a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol derivatives.
Substitution: Various phenoxyethyl derivatives depending on the nucleophile used
Scientific Research Applications
Phenoxyethyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to enhance skin hydration.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial and moisturizing properties.
Industry: Widely used in cosmetic formulations to improve product stability and efficacy .
Mechanism of Action
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. The compound interacts with the skin’s natural moisture barrier, enhancing hydration and preventing water loss. Its antimicrobial action is due to its ability to disrupt microbial cell membranes, leading to cell death. This makes it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Phenoxyethyl PCA with structurally related esters and phenylacetic acid derivatives:
Key Findings :
- Hydrophobicity: this compound’s caprylate chain enhances lipid solubility compared to 2-phenoxyethanol, making it superior for stabilizing macroemulsions .
- Market Trends: Phenoxyethyl isobutyrate (CAS 103-60-6) saw steady demand from 2009–2019 in flavor and fragrance industries, indicating commercial viability for similar esters like this compound .
Performance in Formulations
- Emulsion Stability: Phenoxyethyl caprylate outperforms 2-phenoxyethanol in tomato-based emulsions due to reduced phase separation and improved volatile compound retention .
- Safety Profile: Unlike peroxides (e.g., peroxyacetic acid), phenoxyethyl esters lack oxidative reactivity, reducing irritation risks in topical products .
Q & A
Basic Research Questions
Q. How should researchers preprocess chemical datasets (e.g., physicochemical properties of Phenoxyethyl PCA) before applying PCA?
- Methodology : Standardize variables to unit variance and zero mean to mitigate scale-dependent biases in covariance matrices . For heterogeneous datasets (e.g., mixed spectral and compositional data), apply transformations like Hellinger or log-ratio to address non-linearity and zero-inflation . Validate preprocessing using metrics such as Kaiser-Meyer-Olkin (KMO) to ensure suitability for PCA .
Q. What criteria determine the number of principal components (PCs) to retain in this compound studies?
- Methodology : Use a combination of:
- Scree plots to identify inflection points where eigenvalues plateau .
- Cumulative variance thresholds (e.g., ≥90% variance retained) .
- Kaiser’s rule (eigenvalues >1) for standardized data .
Cross-validate using bootstrapping to assess component stability in chemical datasets .
Q. How can PCA resolve multicollinearity in variables describing this compound’s stability or reactivity?
- Methodology : PCA orthogonalizes correlated variables (e.g., pH, temperature, reaction rates) into uncorrelated PCs. Analyze loadings to identify variables contributing most to variance (|loading| ≥0.5). For interpretability, apply varimax rotation to simplify component structures .
Advanced Research Questions
Q. How to design experiments integrating PCA for this compound’s structure-activity relationship (SAR) studies?
- Methodology :
Define blocks : Segment variables into chemically meaningful groups (e.g., electronic, steric, thermodynamic).
Apply multiblock PCA to model interactions between blocks while preserving interpretability .
Validate using permutation tests to ensure robustness against overfitting .
- Data contradiction : If blocks yield conflicting variance patterns (e.g., steric vs. electronic dominance), use hierarchical PCA to prioritize global variance over block-specific noise .
Q. What statistical approaches address contradictory PCA results in this compound datasets (e.g., conflicting loadings across batches)?
- Methodology :
- Robust PCA : Replace covariance matrices with robust estimators (e.g., Minimum Covariance Determinant) to reduce outlier influence .
- Missing data : Use probabilistic PCA (PPCA) to impute missing values via EM algorithms, preserving variance structure .
- Batch effects : Apply ComBat or similar harmonization tools before PCA to correct for technical variability .
Q. How to reconcile PCA-driven hypotheses with mechanistic models in this compound research?
- Methodology :
Reverse engineering : Map high-loading PCs to physicochemical descriptors (e.g., dipole moments, partition coefficients) using regression models .
Validation : Compare PCA-derived clusters with experimental outcomes (e.g., kinetic assays) via Procrustes analysis to assess alignment .
Iterative refinement : Re-run PCA after excluding weakly contributing variables (e.g., loadings <0.3) to sharpen mechanistic insights .
Data Presentation & Reproducibility
Q. What best practices ensure reproducibility of PCA results in this compound publications?
- Documentation : Report preprocessing steps (scaling, transformations), software (R’s FactoMineR, Python’s scikit-learn), and random seeds .
- Open data : Share covariance matrices, eigenvalues, and raw loadings in supplementary materials .
- Visualization : Use biplots with confidence ellipses and loadings arrows, adhering to scaling conventions (Scaling 1 for distance, Scaling 2 for correlation) .
Tables: Key PCA Metrics for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
